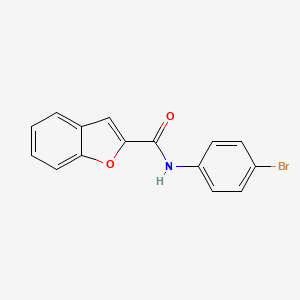

N-(4-Bromophenyl)benzofuran-2-carboxamide

Vue d'ensemble

Description

N-(4-Bromophenyl)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Méthodes De Préparation

The synthesis of N-(4-Bromophenyl)benzofuran-2-carboxamide typically involves several steps. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to couple 2-bromo-5-nitrofuran with 4-bromophenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base . This method provides a high yield of the desired product with minimal side reactions.

Analyse Des Réactions Chimiques

N-(4-Bromophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom.

Applications De Recherche Scientifique

N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide has diverse applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide serves as a building block in synthesizing complex organic molecules and as a reagent in various organic reactions.

- Biology It is investigated for potential biological activities like antimicrobial, antifungal, and anticancer properties.

- Medicine It is explored for potential therapeutic applications, including drug development and medicinal chemistry.

- Industry It is utilized in developing new materials, such as polymers and advanced composites, because of its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication or transcription.

Biological Activities

N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide exhibits a range of biological activities.

- Anticancer Activity Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including A549 (human lung cancer) cells. The compound's effectiveness is often measured using the MTT assay, which assesses cell viability and proliferation.

- Antimicrobial Properties Preliminary studies suggest that this compound may possess antimicrobial and antifungal activities. Its structure allows for interactions with bacterial enzymes or cell membranes, potentially leading to cell death.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation It can interact with various receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells.

- DNA Interaction The compound may also interfere with DNA replication or transcription processes, further contributing to its anticancer properties.

Synthesis

The synthesis of N-(4-bromophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves several key steps:

- Formation of the Benzofuran Ring: This is achieved through the cyclization of precursors like 2-hydroxybenzaldehyde and acetophenone derivatives under acidic or basic conditions.

- Bromination: The introduction of the bromophenyl group is performed using bromine or N-bromosuccinimide.

- Amidation: The carboxamide group is attached via an amidation reaction with an appropriate amine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

N-(4-bromophenyl)furan-2-carboxamide

N-(4-bromophenyl)furan-2-carboxamide is synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et 3N . The carboxamide is arylated by employing triphenylphosphine palladium as a catalyst and K 3PO 4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .

Mécanisme D'action

The mechanism of action of N-(4-Bromophenyl)benzofuran-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

N-(4-Bromophenyl)benzofuran-2-carboxamide can be compared to other benzofuran derivatives such as:

2-Acetylbenzofuran: Known for its anti-inflammatory and analgesic properties.

6-Bromo-2-benzofuran-1-yl-4-chloroquinoline: Exhibits potent anticancer activity.

5-Methyl-2-benzofuran-1-yl-4-nitroaniline: Demonstrates significant antibacterial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Activité Biologique

N-(4-Bromophenyl)benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C15H11BrN2O2 and a molecular weight of approximately 316.154 g/mol. The compound features a benzofuran moiety linked to a bromophenyl group through a carboxamide functional group, which enhances its reactivity and potential biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against drug-resistant bacteria:

- Target Bacteria : The compound has shown significant efficacy against NDM-positive Acinetobacter baumannii , a clinically relevant pathogen known for its resistance to multiple antibiotics.

- Mechanism of Action : It is believed to interfere with essential biochemical pathways in target bacteria, leading to their growth inhibition or death. The compound's strong interaction with bacterial targets suggests a robust mechanism that could be exploited for therapeutic purposes.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- In Vitro Studies : Research indicates that benzofuran derivatives can exhibit selective anticancer activity. For instance, related compounds have been tested against various cancer cell lines, showing significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticancer efficacy .

- Case Study : In one study, derivatives were evaluated for their ability to inhibit the PLK1 signaling pathway , crucial for cancer cell proliferation. The results indicated that specific modifications led to improved selectivity and reduced side effects compared to traditional chemotherapeutics .

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties :

- Aβ42 Aggregation Modulation : Compounds similar to this compound have been studied for their ability to modulate amyloid-beta (Aβ42) aggregation, a key factor in Alzheimer's disease. Some derivatives demonstrated concentration-dependent inhibition of Aβ42 aggregation, providing neuroprotection against Aβ42-induced cytotoxicity in neuronal cell lines .

Summary of Biological Activities

Propriétés

IUPAC Name |

N-(4-bromophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXFAIYJMOFMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.